molecular formula C7H7IN4 B1401428 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 766515-35-9

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1401428
CAS RN: 766515-35-9
M. Wt: 274.06 g/mol
InChI Key: MSMWJVYMRHQTQL-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the CAS Number: 766515-35-9 . It has a molecular weight of 274.06 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is represented by the linear formula C7H7IN4 . Further analysis of the molecular structure can be found in various studies .


Chemical Reactions Analysis

The chemical reactions involving 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine have been studied in the context of TRK inhibitors . In one study, 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide were dissolved by DMF, and then heated at 60°C and stirred for 12 hours .


Physical And Chemical Properties Analysis

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature . The compound has a molecular weight of 274.06 .

Scientific Research Applications

Biomedical Research

This compound is a part of the 1H-pyrazolo[3,4-b]pyridine class, which has been extensively studied for its biomedical applications . Due to its structural similarity to purine bases, it’s often used in the design of new pharmaceuticals, particularly as kinase inhibitors which are crucial in cancer treatment.

Material Science

In material science, heterocyclic compounds like 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine are valuable for creating novel materials with specific electronic and photonic properties. They can be used as building blocks for organic semiconductors .

Environmental Science

The compound’s derivatives are being explored for environmental applications, such as sensors for pollutants or intermediates in the synthesis of more complex molecules that could help in environmental remediation processes .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in high-precision chemical analyses .

Pharmacology

5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has potential pharmacological applications. Its derivatives are being investigated for their therapeutic properties, particularly in the development of drugs targeting various diseases .

Organic Synthesis

This compound is also used in organic synthesis as a precursor or intermediate. It can undergo various chemical reactions to produce a wide range of products, making it a versatile tool for synthetic chemists .

Safety and Hazards

The safety information for 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine includes several hazard statements such as H315-H319 . Precautionary measures include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

The future directions for the study of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine could involve further exploration of its potential as a TRK inhibitor . For instance, one study found that a compound showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound also showed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

properties

IUPAC Name

5-iodo-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4/c1-12-7-5(6(9)11-12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMWJVYMRHQTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)I)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743603
Record name 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

766515-35-9
Record name 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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